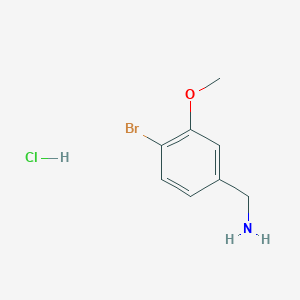

(4-Bromo-3-methoxyphenyl)methanamine hydrochloride

Description

Historical Development in Chemical Research

The synthetic exploration of brominated aromatic amines dates to the early 20th century, driven by the need for intermediates in dye and pharmaceutical manufacturing. (4-Bromo-3-methoxyphenyl)methanamine hydrochloride emerged as a derivative of benzylamine analogs, with early methodologies focusing on electrophilic substitution reactions. For example, bromination of methoxy-substituted nitrobenzenes using bromine or N-bromosuccinimide in acetic acid solvents became a foundational approach, as demonstrated in the synthesis of structurally related compounds like 3-bromo-4-methoxynitrobenzene.

The introduction of methoxy groups via nucleophilic aromatic substitution, particularly under alkaline conditions with sodium methoxide, represented a critical advancement. This method enabled precise control over regioselectivity, as seen in the etherification of 3-bromo-4-fluoronitrobenzene to yield 3-bromo-4-methoxynitrobenzene with 96.6% efficiency. These historical protocols laid the groundwork for modern adaptations in synthesizing this compound, where reductive amination of corresponding nitro precursors or catalytic hydrogenation of nitriles are now standard.

Current Position in Organic Chemistry Literature

Contemporary studies position this compound as a versatile building block in organic synthesis. Its dual functional groups—the electron-withdrawing bromine and electron-donating methoxy moiety—facilitate participation in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations. The compound’s crystalline structure, characterized by intramolecular hydrogen bonding and C–H⋯π interactions, enhances its stability in solid-phase synthesis applications.

Recent literature highlights its role in constructing polycyclic frameworks, particularly in the development of kinase inhibitors and G protein-coupled receptor modulators. A 2025 PubChem entry notes its molecular formula (C8H10BrN·HCl) and molar mass (237.53 g/mol), with spectral data confirming distinct NMR shifts for the methoxy (δ 3.85 ppm) and benzylic amine (δ 4.20 ppm) protons.

Relevance in Medicinal Chemistry Research

This compound’s structural features align with pharmacophore requirements for targeting epigenetic regulators and apoptosis pathways. In a 2012 study, analogs featuring brominated methoxyphenyl groups demonstrated potent anti-cancer activity, with IC50 values ranging from 2.56 μM to 14.50 μM against lung (A549), breast (MCF-7), and prostate (PC-3) cancer cell lines. The table below summarizes key biological data from structure-activity relationship (SAR) studies:

| Substituent Position | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 4-MeO-C6H4CH2 | A549 Lung | 2.56 |

| 4-MeO-C6H4CH2 | MCF-7 Breast | 7.59 |

| 4-MeO-C6H4CH2 | PC-3 Prostate | 4.90 |

The bromine atom’s van der Waals radius (1.85 Å) and hydrophobicity enhance target binding affinity, while the methoxy group improves solubility through polar interactions.

Research Gaps and Academic Opportunities

Despite its utility, three underexplored areas merit attention:

- Stereoelectronic Effects : The impact of methoxy group orientation on conformational stability remains unquantified. X-ray diffraction studies analogous to those performed on (5-bromo-2-hydroxyphenyl)(phenyl)methanone could elucidate preferred dihedral angles.

- Green Synthesis : Current bromination protocols require stoichiometric bromine, posing environmental concerns. Catalytic methods using HBr/O2 systems or enzymatic bromoperoxidases represent untapped alternatives.

- Polypharmacology : Limited data exist on dual-targeting capabilities, such as simultaneous inhibition of HDAC6 and PARP1. Molecular docking simulations using the compound’s 3D conformation could identify novel binding pockets.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-bromo-3-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-11-8-4-6(5-10)2-3-7(8)9;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWNMZKADBGZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

Bromination: The starting material, 3-methoxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable catalyst to yield 4-bromo-3-methoxybenzaldehyde.

Reduction: The 4-bromo-3-methoxybenzaldehyde is then reduced to 4-bromo-3-methoxybenzyl alcohol using a reducing agent such as sodium borohydride.

Amination: The 4-bromo-3-methoxybenzyl alcohol is converted to (4-Bromo-3-methoxyphenyl)methanamine through a reaction with ammonia or an amine source.

Hydrochloride Formation: Finally, the free base (4-Bromo-3-methoxyphenyl)methanamine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to its corresponding amine or alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products:

Oxidation: 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.

Reduction: 4-bromo-3-methoxybenzylamine or 4-bromo-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3-methoxyphenyl)methanamine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Halogen and Alkyl/Aryl Substituents

(4-Bromo-3-methylphenyl)methanamine Hydrochloride

- Formula : C₈H₁₁BrClN

- Key Differences : Methyl group (electron-donating) replaces methoxy (electron-donating via resonance).

- Synthesis : Achieved 97% yield via catalytic reduction, suggesting methyl may enhance stability compared to methoxy .

(b) Positional Isomerism

(5-Bromo-2-methoxyphenyl)methanamine Hydrochloride

Heterocyclic and Extended Aromatic Systems

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Formula : C₁₀H₉ClN₂S·HCl

- Molecular Weight : 261.17 g/mol

- Key Differences : Thiazole ring introduces nitrogen and sulfur atoms, enhancing π-stacking interactions in medicinal chemistry .

[3-(4-Methylphenyl)phenyl]methanamine Hydrochloride

Chiral Analogs

Comparative Data Table

Research Implications

- Electronic Effects : Methoxy and bromo groups direct electrophilic substitution, while fluorine enhances polarity.

- Synthetic Utility : Bromo aids Suzuki-Miyaura coupling; heterocycles (e.g., thiazole) expand bioactivity.

Biological Activity

(4-Bromo-3-methoxyphenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological profile. The presence of these functional groups suggests potential interactions with various biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The bromo and methoxy groups can influence binding affinity and selectivity towards these targets, which can lead to various biological effects, including:

- Nucleophilic Substitution Reactions : The amine group can participate in these reactions.

- Electrophilic Aromatic Substitution : The bromine atom may undergo this type of reaction.

- Coupling Reactions : Typical of aryl amines, potentially leading to more complex derivatives.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, warranting further investigation into its efficacy against various cancer cell lines .

- Neurotransmitter Interaction : There are indications that this compound may interact with neurotransmitter systems, which could have implications for neurological disorders.

- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Comparative Analysis with Similar Compounds

To contextualize the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| (3-Bromo-4-methoxyphenyl)methanamine | Similar brominated structure | Psychoactive properties |

| 4-Methoxyphenylmethanamine | Lacks bromine substitution | Different biological activity profile |

| (2-Bromo-5-methoxyphenyl)methanamine | Different positioning of substituents | Potentially different reactivity patterns |

These comparisons highlight that while this compound shares certain features with other compounds, its specific arrangement of substituents may confer unique properties that merit further investigation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities related to this compound:

- Antitumor Evaluation : A study designed to evaluate the compound's effectiveness against cancer cell lines reported IC50 values indicating significant antiproliferative activity. For instance, some derivatives exhibited IC50 values in the range of 5–7 µM across various cancer cell lines, suggesting a favorable selectivity index compared to healthy cells .

- Interaction Studies : Further investigations into the compound's interaction with neurotransmitter systems revealed potential implications for treating neurological conditions. These studies emphasize the need for detailed metabolic pathway analysis to understand safety profiles better.

- Synthesis Methods : The synthesis typically involves multi-step reactions that ensure high purity levels. Various reagents and conditions have been optimized to achieve desired yields while maintaining structural integrity .

Q & A

Q. What are the established synthetic routes for (4-bromo-3-methoxyphenyl)methanamine hydrochloride, and how can researchers optimize reaction conditions?

The compound is typically synthesized via reductive amination or nucleophilic substitution. A validated approach involves reacting 4-bromo-3-methoxybenzaldehyde with ammonium chloride and sodium cyanoborohydride under acidic conditions, followed by purification via recrystallization . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), and temperature to enhance yield (>85%) and purity (>95%). Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Key techniques include:

- NMR : H and C NMR to confirm the methoxy (-OCH), bromophenyl, and amine groups. The aromatic protons at δ 7.2–7.5 ppm (doublets) and methoxy singlet at δ 3.8 ppm are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak at m/z 249.98 (M+H) and isotopic pattern matching bromine .

- FT-IR : Peaks at ~3300 cm (N-H stretch) and 1250 cm (C-O of methoxy) confirm functional groups .

Q. How should researchers assess purity, and what analytical thresholds are acceptable?

Purity is assessed via:

- HPLC : Use a C18 column with a methanol/water gradient; ≥98% purity is acceptable for biological assays .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should deviate <0.4% from theoretical values .

- Melting Point : Literature values (e.g., ~260–265°C) must align with experimental data; discrepancies suggest impurities .

Advanced Research Questions

Q. How can this compound serve as a building block in medicinal chemistry, particularly for enzyme inhibition studies?

The bromine and methoxy groups enable Suzuki coupling or nucleophilic substitution to generate analogs targeting enzymes like LOXL2 (IC = 126 nM) . The primary amine facilitates salt formation for improved solubility in pharmacokinetic studies . Structure-activity relationship (SAR) studies often modify the methoxy position to enhance binding affinity .

Q. What strategies resolve discrepancies in NMR data across different research groups?

Discrepancies may arise from solvent effects, pH, or residual water. Mitigation strategies include:

Q. How can researchers utilize crystallography to study this compound’s stability under varying conditions?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software reveals conformational changes under thermal stress or humidity. For example, the hydrochloride salt’s hygroscopicity can be quantified by comparing unit cell parameters before/after exposure to moisture .

Q. What safety protocols are critical during large-scale synthesis or waste disposal?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. The compound’s hydrochloride salt may release HCl vapor upon heating; work in a fume hood .

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Halogenated byproducts require segregation and incineration by licensed facilities .

Q. How do structural analogs (e.g., 4-bromo-2,5-dimethoxyphenethylamine hydrochloride) compare in pharmacological activity?

Analogs with additional methoxy groups show altered logP values and receptor binding profiles. For instance, 2,5-dimethoxy substitutions increase serotonin receptor affinity but reduce blood-brain barrier penetration . Computational modeling (e.g., docking studies) can prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.